molecular formula C15H21ClN2O2 B15314060 Tert-butyl 2-(2-chlorophenyl)piperazine-1-carboxylate

Tert-butyl 2-(2-chlorophenyl)piperazine-1-carboxylate

Cat. No.: B15314060
M. Wt: 296.79 g/mol
InChI Key: JOCLLJSYVVFMIC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-chlorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a 2-chlorophenyl substituent at the 2-position of the piperazine ring. This compound is widely utilized in medicinal chemistry as an intermediate for synthesizing biologically active molecules. The tert-butyl group enhances stability and solubility, while the chlorophenyl moiety contributes to electronic and steric effects, influencing its interactions with biological targets such as neurotransmitter receptors or enzymes . Its molecular formula is C₁₅H₂₀ClN₂O₂, with a molecular weight of 295.79 g/mol.

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

tert-butyl 2-(2-chlorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-10-13(18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3

InChI Key

JOCLLJSYVVFMIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 2-(2-chlorophenyl)piperazine-1-carboxylate typically involves the reaction of 2-chlorophenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tert-butyl 2-(2-chlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-(2-chlorophenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-chlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes, resulting in antibacterial or antifungal effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a systematic comparison of tert-butyl 2-(2-chlorophenyl)piperazine-1-carboxylate with structurally related analogs:

Substituent Position and Halogen Effects

Compound Name Substituent(s) Molecular Formula Key Differences Biological Implications References
Tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate 2,6-Dichlorophenyl C₁₅H₂₀Cl₂N₂O₂ Additional Cl at 6-position increases lipophilicity and steric bulk. Enhanced receptor binding affinity due to improved hydrophobic interactions .
Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate 4-Amino-2-chlorophenyl C₁₅H₂₂ClN₃O₂ Amino group at 4-position introduces hydrogen-bonding potential. May target enzymes or receptors requiring polar interactions (e.g., kinases) .
Tert-butyl 4-(4-chloro-3-fluorophenyl)-2-methylpiperazine-1-carboxylate 4-Chloro-3-fluorophenyl C₁₆H₂₁ClFN₂O₂ Fluoro substitution enhances metabolic stability; methyl group on piperazine alters conformation. Improved pharmacokinetics and selectivity for CNS targets .

Functional Group Variations

Compound Name Functional Group Molecular Formula Key Differences Biological Implications References
Tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate 2-Fluorophenylacetyl C₁₇H₂₃FN₂O₃ Acetyl group introduces ketone functionality, altering electronic properties. Potential antimicrobial activity due to enhanced membrane penetration .
Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride Trifluoromethyl C₁₀H₁₇F₃N₂O₂ CF₃ group increases lipophilicity and electron-withdrawing effects. Improved blood-brain barrier penetration for neurological applications .
Tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate Oxirane (epoxide) C₁₂H₂₂N₂O₃ Epoxide ring enables reactivity in nucleophilic additions or polymerizations. Utility in chemical synthesis for generating cross-linked polymers or prodrugs .

Aromatic Ring Modifications

Compound Name Aromatic System Molecular Formula Key Differences Biological Implications References
Tert-butyl 2-(thiophen-2-yl)piperazine-1-carboxylate Thiophene C₁₃H₂₁N₂O₂S Sulfur atom enables π-π stacking with aromatic residues in proteins. Potential antiviral or anti-inflammatory activity .
Tert-butyl 4-(naphthalen-2-yl)piperazine-1-carboxylate Naphthalene C₁₉H₂₄N₂O₂ Extended aromatic system increases hydrophobicity and steric hindrance. Enhanced binding to hydrophobic pockets in enzymes (e.g., cytochrome P450) .
Tert-butyl 4-(4-bromo-2-methylphenyl)piperazine-1-carboxylate 4-Bromo-2-methylphenyl C₁₆H₂₃BrN₂O₂ Bromine enhances halogen bonding; methyl group adds steric effects. Potential use in radiopharmaceuticals due to bromine’s isotopic properties .

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